molecular formula C17H17N5O3 B2416138 N-(2-methoxybenzyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide CAS No. 1334372-00-7

N-(2-methoxybenzyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide

Cat. No.: B2416138
CAS No.: 1334372-00-7
M. Wt: 339.355
InChI Key: TUCFCILFCIJBKH-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity, and a pyrazole moiety, which is often found in pharmaceuticals due to its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide typically involves multiple steps:

    Formation of the Pyridazinone Core: This step usually involves the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between hydrazine and α,β-unsaturated carbonyl compounds.

    Attachment of the Methoxybenzyl Group: This step often involves nucleophilic substitution reactions where the methoxybenzyl group is introduced using appropriate benzyl halides or benzyl alcohols under basic conditions.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl or pyrazole moieties, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of new pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: May be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The pyridazinone and pyrazole moieties are known to interact with various biological targets, potentially inhibiting or modulating their activity. This interaction can lead to downstream effects on cellular pathways, resulting in the observed biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxybenzyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide: shares structural similarities with other pyridazinone and pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to other similar compounds. The presence of the methoxybenzyl group, in particular, may enhance its interaction with certain biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-25-14-6-3-2-5-13(14)11-18-16(23)12-22-17(24)8-7-15(20-22)21-10-4-9-19-21/h2-10H,11-12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCFCILFCIJBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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